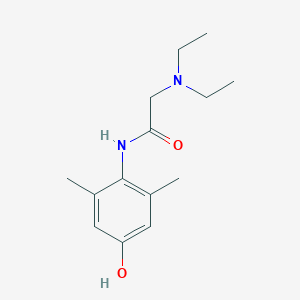

4-Hydroxylidocaine

Description

Structure

3D Structure

Propriétés

Numéro CAS |

39942-41-1 |

|---|---|

Formule moléculaire |

C14H22N2O2 |

Poids moléculaire |

250.34 g/mol |

Nom IUPAC |

2-(diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide |

InChI |

InChI=1S/C14H22N2O2/c1-5-16(6-2)9-13(18)15-14-10(3)7-12(17)8-11(14)4/h7-8,17H,5-6,9H2,1-4H3,(H,15,18) |

Clé InChI |

SJQBSVVRFGDJPB-UHFFFAOYSA-N |

SMILES canonique |

CCN(CC)CC(=O)NC1=C(C=C(C=C1C)O)C |

Synonymes |

2-(Diethylamino)-N-(4-hydroxy-2,6-dimethylphenyl)acetamide; 2-Diethylamino-4’-hydroxy-2’,6’-acetoxylidide; 4-Hydroxylignocaine; |

Origine du produit |

United States |

Enzymatic Biotransformation Pathways and Mechanisms of 4 Hydroxylidocaine Formation

Cytochrome P450 Isoform Involvement in 4-Hydroxylation of Lidocaine (B1675312)

The metabolic conversion of lidocaine is a critical determinant of its clinical efficacy and duration of action. Several CYP450 isoforms have been identified as key players in its biotransformation, with specific enzymes contributing to the hydroxylation of the aromatic ring of lidocaine and its metabolites.

Activity of CYP2E1 in 2,6-Xylidine Hydroxylation

The metabolite of lidocaine, 2,6-xylidine, undergoes further biotransformation, and cytochrome P450 2E1 (CYP2E1) plays a crucial role in this process. Specifically, CYP2E1 is responsible for the metabolism of 2,6-xylidine to 4-hydroxy-2,6-xylidine. clinpgx.org This 4-hydroxylation of the aromatic ring of 2,6-xylidine is a key step leading to the formation of 4-hydroxylidocaine. It has been demonstrated that this metabolite, 4-hydroxy-2,6-xylidine, can induce the formation of methemoglobin. clinpgx.org

Other Identified P450 Isoforms and Subfamilies

Research in rat liver microsomes has identified several other P450 isoforms involved in lidocaine metabolism, which may contribute to the pathways leading to this compound.

CYP2B1 : This isoform has been shown to exclusively catalyze the N-deethylation of lidocaine to MEGX. nih.gov

CYP2D : The CYP2D subfamily, specifically the isozyme P450BTL in rats, has been found to biotransform lidocaine into 3-hydroxylidocaine (B23898). nih.gov This suggests the subfamily's role in aromatic hydroxylation of lidocaine.

P450BTL : As a member of the CYP2D subfamily, P450BTL is directly involved in the 3-hydroxylation of lidocaine. nih.gov

P450 PB-4 : In reconstituted systems with purified rat cytochrome P-450 isozymes, P450 PB-4 demonstrated a high turnover number for the formation of MEGX. nih.gov

P450 UT-2 : Similar to P450 PB-4, P450 UT-2, an isozyme from untreated rats, also showed a high turnover number for MEGX formation. nih.gov

P450 MC-1 : This isozyme was found to be exclusively responsible for the formation of 3-hydroxylidocaine in the same reconstituted system. nih.gov

Mechanistic Aspects of Aromatic Hydroxylation

The introduction of a hydroxyl group onto the aromatic ring of lidocaine or its metabolites is a critical step in their detoxification and excretion. This process increases the water solubility of the compounds. nih.gov

Direct 4-Hydroxylation of 2,6-Xylidine

As previously mentioned, a key pathway to the formation of this compound involves the direct hydroxylation of its precursor, 2,6-xylidine. This metabolic step is catalyzed by CYP2E1, which adds a hydroxyl group at the 4-position of the aromatic ring of 2,6-xylidine to produce 4-hydroxy-2,6-xylidine. clinpgx.org The enzymatic mechanism for the hydroxylation of primary aromatic amines by cytochrome P450 is proposed to occur via a hydrogen atom transfer from the amine nitrogen, followed by a radical rebound step. nih.gov

Formation from N-Hydroxyxilidine via Bamberger Rearrangement

A proposed mechanism for the formation of 4-aminophenols from phenylhydroxylamines is the Bamberger rearrangement, which occurs under acidic conditions. wikipedia.org This reaction proceeds from the O-protonation of an N-phenylhydroxylamine, which then forms a nitrenium ion intermediate. wikipedia.org This reactive intermediate subsequently reacts with water to yield the final 4-aminophenol (B1666318) product. wikipedia.org

In the context of lidocaine metabolism, it is hypothesized that an analogous enzymatic process could lead to this compound. This pathway would involve the initial formation of an N-hydroxyxylidine intermediate. This intermediate could then undergo an enzyme-catalyzed rearrangement, similar to the Bamberger rearrangement, to produce this compound.

Proposed Arene Oxide Intermediates in Metabolic Formation

The hydroxylation of aromatic rings is a common metabolic reaction often mediated by cytochrome P450 (CYP) enzymes. nih.gov A widely accepted mechanism for this transformation involves the formation of an arene oxide intermediate. nih.gov In this proposed pathway for this compound formation, the aromatic xylidine (B576407) ring of lidocaine is first converted into a reactive epoxide (an arene oxide) by a CYP enzyme. This unstable intermediate then undergoes a spontaneous rearrangement to form the stable phenolic product, this compound.

Comparative Analysis with Co-Metabolites of Lidocaine

The metabolism of lidocaine is extensive, with this compound being one of several key metabolites. clinpgx.orgnih.gov Understanding its formation requires a comparative look at the interconnected pathways that produce other significant metabolites.

Distinction from 3-Hydroxylidocaine Formation Pathways

While both are products of aromatic hydroxylation, the formation pathways of this compound and its isomer, 3-Hydroxylidocaine, are distinct. The formation of 3-Hydroxylidocaine is catalyzed by cytochrome P450 isoforms, specifically CYP1A2 and CYP3A4. nih.govcaymanchem.com In humans, CYP1A2 appears to be the primary enzyme responsible for 3-hydroxylation, with CYP3A4 playing a minor role. nih.gov 3-Hydroxylidocaine is generally considered a minor metabolite in humans. clinpgx.org In contrast, the major hydroxylated metabolite excreted is 4-hydroxy-2,6-xylidine, which is formed from the metabolite 2,6-xylidine. clinpgx.org

Table 1: Key Enzymes in Hydroxylation of Lidocaine and its Metabolites

| Metabolite | Primary Enzyme(s) Involved | Species/Context |

|---|---|---|

| 3-Hydroxylidocaine | CYP1A2, CYP3A4 | Humans nih.govcaymanchem.com |

| 4-Hydroxy-2,6-xylidine (from 2,6-xylidine) | CYP2E1 | In vitro studies clinpgx.org |

Relationship with N-Deethylated Metabolites (Monoethylglycinexylidide, Glycinexylidide)

The principal metabolic route for lidocaine involves sequential N-deethylation. clinpgx.orgliposuction101.com The first step, mediated by CYP1A2 and CYP3A4, is the oxidative removal of an ethyl group to form monoethylglycinexylidide (B1676722) (MEGX). clinpgx.orgnih.gov MEGX is pharmacologically active and is further deethylated to glycinexylidide (B194664) (GX). clinpgx.orgnih.gov The formation of this compound is metabolically linked to this dealkylation cascade. Hydroxylation can occur on the parent lidocaine molecule, or on its deethylated metabolites. More significantly, both MEGX and GX can be hydrolyzed to form 2,6-xylidine, which is then a direct precursor to 4-hydroxy-2,6-xylidine. clinpgx.orgnih.gov

Metabolic Linkages with 2,6-Xylidine

A crucial metabolic linkage exists between this compound's pathway and the metabolite 2,6-xylidine. clinpgx.orgnih.gov 2,6-xylidine can be formed through the hydrolysis of lidocaine, MEGX, or GX. nih.gov This compound, which has been identified as a major metabolite in human liver slices, serves as a substrate for further biotransformation. nih.gov Specifically, 2,6-xylidine can undergo aromatic hydroxylation to form 4-hydroxy-2,6-xylidine, a reaction that may be catalyzed by the enzyme CYP2E1. clinpgx.orgdrugbank.comdrugbank.com This pathway represents a significant route for the formation of hydroxylated aniline (B41778) derivatives following lidocaine administration. clinpgx.orgclinpgx.org

Conjugation Pathways of this compound and Related Metabolites (e.g., Glucuronidation)

Metabolites produced during Phase I biotransformation, such as this compound, often undergo Phase II conjugation reactions to increase their water solubility and facilitate excretion. wikipedia.org

Glucuronidation is a primary conjugation pathway for hydroxylated lidocaine metabolites. nih.govnih.gov In this process, UDP-glucuronosyltransferase (UGT) enzymes catalyze the transfer of a glucuronic acid moiety to the hydroxyl group of the metabolite. wikipedia.org Studies have shown that both 3-Hydroxylidocaine and this compound are present in plasma as conjugated forms. nih.gov The direct analysis of urine has confirmed the presence of intact glucuronide metabolites of hydroxylidocaine (OH-LIDO) and other related hydroxylated compounds. nih.gov This conjugation makes the metabolites significantly more water-soluble, allowing for their efficient elimination from the body through urine. wikipedia.orgnih.gov

Table 2: Compound Names Mentioned in this Article

| Compound Name | Abbreviation/Synonym |

|---|---|

| This compound | 4-OH, 4-HO-LIDO |

| 3-Hydroxylidocaine | 3-OH, m-hydroxy Lidocaine caymanchem.com |

| Lidocaine | LIDO |

| Monoethylglycinexylidide | MEGX |

| Glycinexylidide | GX |

| 2,6-Xylidine | XYL, 2,6-Dimethylaniline (B139824) nih.gov |

| N-Hydroxyxilidine | |

| 4-Hydroxy-2,6-xylidine | 4-HO-2,6-XYL |

In Vitro Modeling and Characterization of 4 Hydroxylidocaine Biotransformation

Application of Hepatic Subcellular Fractions in Metabolic Studies

Hepatic subcellular fractions, particularly liver microsomes and S9 homogenates, are fundamental tools for investigating the metabolism of xenobiotics like lidocaine (B1675312) and its metabolites. oyc.co.jpthermofisher.com These preparations are derived from liver tissue through a series of homogenization and centrifugation steps. oyc.co.jpthermofisher.com

Liver Microsome Incubation Systems for Metabolite Formation

Liver microsomes, which are vesicles formed from the endoplasmic reticulum, are a rich source of cytochrome P450 (CYP) enzymes, the primary enzymes involved in Phase I drug metabolism. oyc.co.jpthermofisher.com These systems are widely used to study the formation of metabolites such as 4-hydroxylidocaine.

In a typical liver microsome incubation, the microsomes are combined with the substrate (e.g., lidocaine) and necessary cofactors, most notably NADPH, which is essential for CYP enzyme activity. nih.gov The reaction is usually conducted at 37°C with gentle agitation and is terminated after a specific time by adding an organic solvent. oyc.co.jpthermofisher.com The formation of metabolites is then quantified using analytical techniques like high-performance liquid chromatography (HPLC). nih.gov

Studies have shown that liver microsomes can effectively model the hydroxylation of lidocaine to its various hydroxylated metabolites. nih.gov For instance, research using rat liver microsomes has demonstrated the formation of 3-hydroxylidocaine (B23898), a positional isomer of this compound. nih.gov While specific data on this compound formation in these systems is less detailed in the provided context, the methodology is directly applicable.

The enzymatic activity in microsomal incubations can be influenced by various factors. To ensure accurate measurement of initial metabolite formation rates, it is recommended to use substrate concentrations at or below the Michaelis-Menten constant (Km) and to limit substrate consumption to 10-15%. thermofisher.comnih.gov

| Component | Purpose |

| Liver Microsomes | Source of CYP enzymes |

| Substrate (e.g., Lidocaine) | Compound to be metabolized |

| NADPH | Essential cofactor for CYP enzymes |

| Buffer | Maintain optimal pH |

| Organic Solvent | Terminate the reaction |

S9 Homogenate Assays for Comprehensive Metabolic Profiling

The S9 fraction is the supernatant obtained from a 9,000g centrifugation of a liver homogenate. nih.govmpbio.com It contains both the microsomal and cytosolic fractions of the liver cells. nih.govmpbio.com This makes S9 homogenate assays more comprehensive than microsomal assays because they include not only the Phase I enzymes found in microsomes but also the Phase II conjugating enzymes present in the cytosol. nih.govmpbio.com

S9 assays are valuable for obtaining a broader picture of a compound's metabolic fate. nih.gov To study both Phase I and Phase II metabolism, S9 fractions are supplemented with a cocktail of cofactors, including NADPH for Phase I reactions, and UDPGA (uridine 5'-diphospho-glucuronic acid) and PAPS (3'-phosphoadenosine-5'-phosphosulfate) for Phase II glucuronidation and sulfation reactions, respectively. nih.gov

While research specifically detailing the comprehensive metabolic profiling of this compound using S9 homogenates is not extensively covered in the provided results, studies on lidocaine metabolism in bovine liver S9 fractions have been conducted. wur.nlnih.gov These studies confirmed the formation of metabolites like monoethylglycinexylidide (B1676722) (MEGX) and 2,6-dimethylaniline (B139824) (DMA). wur.nlnih.gov However, in these particular in vitro systems, the conversion of DMA to 4-hydroxy-DMA was not observed, highlighting a potential difference between in vitro and in vivo metabolism. wur.nlnih.govresearchgate.net

| Fraction | Enzyme Content | Metabolic Phase Coverage |

| Microsomes | Cytochrome P450 (CYP) enzymes | Primarily Phase I |

| S9 Homogenate | Microsomal and cytosolic enzymes | Phase I and Phase II |

Utilization of Precision-Cut Liver Slices as Advanced In Vitro Models

Precision-cut liver slices (PCLS) are considered a more advanced in vitro model because they maintain the natural architecture and cellular diversity of the liver. nih.govfrontiersin.org These viable tissue explants contain all liver cell types in their original environment, preserving crucial cell-cell and cell-matrix interactions. nih.gov PCLS are typically prepared from fresh liver tissue and can remain viable for extended periods under appropriate incubation conditions. nih.gov

This model is particularly useful for studying complex metabolic pathways and multicellular processes. nih.gov In the context of lidocaine metabolism, PCLS from cattle liver have been used to investigate biotransformation reactions. wur.nlnih.gov Similar to S9 fractions, these studies showed the conversion of lidocaine to MEGX and DMA. wur.nlnih.gov The use of PCLS allows for the investigation of metabolic processes in a system that more closely resembles the in vivo organ. nih.gov

Enzyme Induction and Inhibition Studies in this compound Formation

Understanding how the formation of this compound is affected by enzyme inducers and inhibitors is critical for predicting potential drug-drug interactions.

Effects of Phenobarbital (B1680315) Pre-treatment on Metabolic Rates

Phenobarbital is a well-known inducer of hepatic microsomal enzymes, particularly certain cytochrome P450 isoforms. nih.gov Pre-treatment of animals with phenobarbital can significantly increase the rate of metabolism for drugs that are substrates of the induced enzymes. nih.gov

In studies with rats, phenobarbital pre-treatment led to a significant increase in the formation of MEGX, the N-deethylated metabolite of lidocaine. nih.gov This increase in MEGX formation correlated with higher levels of CYP2B1 and CYP3A2 isoforms in the liver microsomes. nih.gov Conversely, the formation of 3-hydroxylidocaine was found to be lower in phenobarbital-treated rats. nih.gov While the direct effect on this compound formation was not specified, these findings demonstrate that enzyme induction can selectively alter metabolic pathways of lidocaine, which would likely extend to the formation of its hydroxylated metabolites.

| Treatment | Effect on MEGX Formation | Effect on 3-OH LID Formation | Induced CYP Isoforms |

| Phenobarbital | Increased | Decreased | CYP2B1, CYP3A2 |

Inhibition by Specific Cytochrome P450 Isoform Inhibitors (e.g., Fluvoxamine)

Fluvoxamine (B1237835) is recognized as a potent inhibitor of CYP1A2 and a less potent inhibitor of CYP3A4. helsinki.finih.govdrugs.com The metabolism of lidocaine is significantly influenced by these enzymes. core.ac.ukliposuction101.com

Studies have shown that fluvoxamine can significantly inhibit the metabolism of lidocaine. researchgate.netdrugs.com Co-administration of fluvoxamine has been found to decrease lidocaine clearance and reduce the formation of its primary metabolite, MEGX. researchgate.netdrugs.com This inhibitory effect is primarily attributed to the potent inhibition of CYP1A2. researchgate.net Research has also indicated that fluvoxamine can inhibit the hydroxylation of other drugs, suggesting a potential impact on the formation of hydroxylated lidocaine metabolites. nih.gov Given that CYP1A2 is involved in the production of 3-hydroxylidocaine, and potentially this compound, fluvoxamine would be expected to inhibit its formation. core.ac.uk

The clinical implication is that co-administration of lidocaine with a potent CYP1A2 inhibitor like fluvoxamine could lead to altered metabolic profiles and potentially increased exposure to the parent drug. helsinki.fi

Cofactor Requirements for Enzymatic Activity (e.g., NADPH Regeneration Systems, UDPGA, PAPS)

The in vitro biotransformation of lidocaine to this compound and its subsequent metabolism are enzymatic processes that depend on the presence of specific cofactors. These molecules are essential for the catalytic activity of the involved enzymes, primarily Cytochrome P450 (CYP) monooxygenases for the initial hydroxylation and transferase enzymes for subsequent conjugation reactions.

The aromatic hydroxylation of lidocaine is a Phase I metabolic reaction catalyzed by CYP enzymes, which requires a source of electrons. nih.govnih.gov This is supplied by the essential cofactor nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH). nih.govnih.gov In the catalytic cycle of P450 enzymes, NADPH-cytochrome P450 reductase (CPR) transfers electrons from NADPH to the P450 enzyme, enabling the activation of molecular oxygen and the subsequent hydroxylation of the substrate. nih.gov Some P450-mediated reactions, including those catalyzed by CYP3A4, can also be supported by a secondary electron transport system involving cytochrome b5 and its reductase, which uses NADH. nih.govnih.gov

For in vitro studies using subcellular fractions like liver microsomes or S9, or recombinant enzyme systems, a constant supply of NADPH is crucial to maintain linear reaction rates over the incubation period. bioivt.comfishersci.com Since NADPH is consumed during the reaction, an NADPH regeneration system is typically included in the incubation mixture. bioivt.compromega.com This system enzymatically generates NADPH from its oxidized form (NADP+), ensuring the P450 enzymes have a sustained source of reducing equivalents. promega.com The most common and cost-effective regeneration systems use the enzyme glucose-6-phosphate dehydrogenase (G6PDH) and its substrate glucose-6-phosphate (G6P) to continuously reduce NADP+ to NADPH. bioivt.com

The components of a typical incubation mixture for studying CYP-mediated metabolism in vitro are detailed in the table below.

Table 1: Typical Components of an In Vitro Incubation Mixture for CYP-Mediated Lidocaine Hydroxylation

| Component | Function | Typical Concentration |

| Enzyme Source | Contains the metabolic enzymes (e.g., CYP3A4) | e.g., 5 pmol recombinant CYP3A4 |

| Buffer | Maintains optimal pH for enzymatic activity | e.g., 100 mmol/L potassium phosphate (pH 7.4) |

| Substrate | The compound to be metabolized | e.g., 50–3,000 µM Lidocaine |

| NADPH Regeneration System | Provides a sustained supply of the essential cofactor | Varies by commercial system |

| NADP+ | Precursor to NADPH | Part of the regeneration system |

| Glucose-6-phosphate (G6P) | Substrate for G6PDH | Part of the regeneration system |

| Glucose-6-phosphate Dehydrogenase (G6PDH) | Enzyme that reduces NADP+ to NADPH | Part of the regeneration system |

| Cytochrome b5 (optional) | Can deliver electrons to and support CYP3A4 activity | e.g., 5 pmol |

Data compiled from research on in vitro lidocaine metabolism. nih.govbioivt.compromega.com

Following its formation, this compound can undergo Phase II conjugation reactions. These processes increase the water solubility of the metabolite, facilitating its excretion. The two primary conjugation reactions are glucuronidation and sulfation, each requiring a specific high-energy cofactor.

Glucuronidation: This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs). It involves the transfer of glucuronic acid from the activated cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the hydroxyl group of this compound. nih.gov In vitro assays designed to study this pathway must include UDPGA in the incubation buffer to serve as the donor substrate. nih.gov

Sulfation: This process is mediated by sulfotransferases (SULTs), which transfer a sulfonyl group (SO3-) from the cofactor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite. Therefore, PAPS is an indispensable component for in vitro reconstructions of sulfation pathways.

The key cofactors required for the sequential biotransformation of lidocaine to conjugated this compound are summarized in the table below.

Table 2: Essential Cofactors for this compound Biotransformation

| Metabolic Phase | Reaction | Enzyme Family | Required Cofactor | Cofactor's Role |

| Phase I | Aromatic Hydroxylation (Lidocaine → this compound) | Cytochrome P450 (CYP) | NADPH | Electron donor for the P450 catalytic cycle. nih.gov |

| Phase II | Glucuronidation (this compound → Glucuronide conjugate) | UDP-glucuronosyltransferase (UGT) | UDPGA | Donor of the glucuronic acid moiety. nih.gov |

| Phase II | Sulfation (this compound → Sulfate conjugate) | Sulfotransferase (SULT) | PAPS | Donor of the sulfonyl group. |

Interspecies Variability in 4 Hydroxylidocaine Metabolism

Comparative Metabolic Profiles Across Mammalian Species

The biotransformation of lidocaine (B1675312), a widely used local anesthetic, is a complex process primarily occurring in the liver. One of the key metabolic routes is aromatic hydroxylation, leading to the formation of hydroxylated metabolites, including 4-hydroxylidocaine. However, the extent and nature of this hydroxylation vary considerably among different mammals.

Rodent Models (Rats, Guinea Pigs, and Rabbits): Quantitative and Qualitative Differences in Formation

Studies in rodent models have revealed distinct patterns in the formation of this compound.

In rats , the metabolism of lidocaine primarily proceeds through N-deethylation and hydroxylation at the 3-position of the aromatic ring. While this compound has been identified as a metabolite, it is generally considered a minor product compared to 3-hydroxylidocaine (B23898). europa.eunih.gov Research using rat liver microsomes has shown that while N-deethylation to monoethylglycinexylidide (B1676722) (MEGX) is a major pathway, the formation of 3-hydroxylidocaine is also significant. nih.gov The formation of other hydroxylated metabolites, including this compound, occurs in trace quantities. europa.eu

Rabbits demonstrate a more pronounced capacity for 4-hydroxylation of lidocaine compared to rats. Studies utilizing rabbit liver homogenates have successfully identified this compound as one of the seven known metabolites of lidocaine. uliege.benih.govsigmaaldrich.com In one in-vitro study, after a two-hour incubation of lidocaine with rabbit liver 9000 g supernatant fraction, a quantitative analysis accounted for 89% of the metabolized lidocaine, with this compound being one of the identified metabolites. uliege.benih.govsigmaaldrich.com Another study reported that after a 30 and 120-minute incubation with rabbit S9 liver homogenates, this compound constituted 0.4% of the metabolized lidocaine at both time points. europa.eu

Information regarding the specific quantitative and qualitative aspects of this compound formation in guinea pigs is limited in the available scientific literature. However, it is known that the metabolism and excretion of lidocaine are species-dependent, with 2,6-xylidine, a downstream metabolite, accounting for 16.2% of urinary metabolites in guinea pigs. europa.eu

Interactive Data Table: Lidocaine Metabolites in Rabbit Liver Homogenate

| Metabolite | Percentage of Metabolized Lidocaine (30 min) | Percentage of Metabolized Lidocaine (120 min) |

| Monoethylglycinexylidide | 67.8% | 37.1% |

| Glycinexylidide (B194664) | 3.1% | 51% |

| 3'-Hydroxymonoethylglycinexylidide | 1.6% | 1.1% |

| 3'-Hydroxylidocaine | 2.1% | 1.7% |

| 4'-Hydroxylidocaine | 0.4% | 0.4% |

| 2,6-Xylidine | 7.3% | 35.5% |

| 4-Hydroxyxylidine | 4.1% | 7.9% |

| 2-Amino-3-methylbenzoic acid | 0.2% | 0.5% |

Source: European public MRL assessment report (EPMAR) - Lidocaine (porcine species) - EMA. europa.eu

Canine and Equine Metabolic Characteristics of this compound

The metabolic profiles of this compound in canines and equines show notable differences.

In dogs , the primary metabolic pathway for lidocaine is N-deethylation to form monoethylglycinexylidide (MEGX) and subsequently glycinexylidide (GX). uliege.benih.govnih.govnih.gov While aromatic hydroxylation does occur, studies have predominantly focused on the N-dealkylated metabolites. Following oral administration of lidocaine to dogs, 4-hydroxy-2,6-xylidine, a downstream metabolite of this compound, was found to be a major urinary metabolite, accounting for 35.2% of the administered dose, while 3-hydroxylidocaine represented 6.7%. europa.eu This suggests that 4-hydroxylation is a significant metabolic pathway in this species.

Horses extensively metabolize lidocaine, with both 3- and this compound being identified as primary metabolites. researchgate.netnih.gov Pharmacokinetic studies in horses have provided quantitative data on these metabolites. Following intravenous, subcutaneous, or topical administration of lidocaine, both 3-hydroxylidocaine and this compound were detected in plasma, predominantly in their conjugated forms. One study reported that after a single subcutaneous dose of 200 mg of lidocaine, plasma concentrations of 3-hydroxylidocaine peaked between 45 minutes and 2 hours. While specific peak concentrations for this compound were not detailed in that particular abstract, its presence was confirmed.

Bovine and Porcine Studies on Metabolite Formation

In large animal species such as cattle and pigs, the metabolism of lidocaine also exhibits unique characteristics.

In bovine species, in vivo studies have demonstrated that 4-hydroxy-2,6-dimethylaniline (4-OH-DMA), a metabolite downstream of this compound, is a major metabolite of lidocaine excreted in the urine. researchgate.netresearchgate.netresearchgate.net In vitro studies using bovine liver S9 fractions and precision-cut liver slices have also identified this compound as a metabolite of lidocaine. nih.govresearchgate.netresearchgate.netresearchgate.net However, the in vitro conversion of DMA to 4-OH-DMA was not observed in these systems, suggesting a potential lack of necessary cofactors or instability of the metabolite under the experimental conditions. researchgate.netresearchgate.net

Studies on porcine metabolism of lidocaine indicate that, similar to other species, N-deethylation is a primary pathway. Research using liver cells from Dorac male pigs has shown the formation of 3-OH-lidocaine and 4-hydroxy-2,6-dimethylaniline. nih.gov The presence of 4-hydroxy-2,6-dimethylaniline suggests that the 4-hydroxylation pathway is active in pigs, though direct quantitative data on this compound formation is scarce. The hepatic extraction ratio of lidocaine in pigs has been found to be similar to that in humans. core.ac.uknih.gov

Avian Species (Chickens) Metabolic Pathways

Factors Influencing Interspecies Differences in Aromatic Hydroxylation

The observed interspecies variability in the formation of this compound is primarily attributed to differences in the expression and activity of cytochrome P450 (CYP) enzymes, which are the primary catalysts for aromatic hydroxylation.

The major CYP isoforms involved in lidocaine metabolism in humans are CYP1A2 and CYP3A4. nih.govresearchgate.netpharmgkb.orgconsensus.app Studies have shown that CYP1A2 is the principal enzyme responsible for the 3-hydroxylation of lidocaine. nih.govresearchgate.netpharmgkb.orgnih.gov While both CYP1A2 and CYP3A4 can catalyze N-deethylation, the relative contribution of each enzyme can vary depending on the substrate concentration. nih.govresearchgate.netpharmgkb.org

The expression and substrate specificity of these CYP isoforms differ significantly across species, leading to the observed variations in metabolite profiles. For instance, the higher rate of lidocaine clearance in horses compared to humans may be due to enhanced hepatic microsomal oxidative activity. In rats, specific CYP isoforms such as CYP2B1 have been shown to be involved in lidocaine metabolism, primarily leading to N-deethylation. nih.gov The differences in the active sites and regulatory mechanisms of these enzymes across species dictate whether N-dealkylation or aromatic hydroxylation at the 3- or 4-position is the favored metabolic route. Further research is needed to fully elucidate the specific CYP isoforms responsible for this compound formation in each of the discussed animal species and to understand the genetic and environmental factors that contribute to these interspecies differences.

Advanced Analytical Methodologies for 4 Hydroxylidocaine Research

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of 4-hydroxylidocaine and related compounds in biological fluids. researchgate.net Its widespread use is due to its high sensitivity, selectivity, and robustness. A robust LC-MS/MS method was developed for the determination of lidocaine (B1675312) and its metabolite monoethylglycinexylidide (B1676722) (MEGX) in serum, demonstrating the technique's applicability to various biological matrices including plasma, urine, and milk. researchgate.net

Effective chromatographic separation is crucial for isolating this compound from endogenous matrix components and other lidocaine metabolites, thereby preventing ion suppression and ensuring accurate quantification. The optimization process involves a systematic evaluation of several parameters. mostwiedzy.plnih.gov

Column Chemistry : Reversed-phase columns are most commonly employed for the analysis of lidocaine and its metabolites. nih.gov C18-bonded silica (B1680970) is a frequent choice, with specific products like BetaBasic-18 researchgate.net, Hypersil ODS nih.gov, and ACQUITY UPLC BEH C18 researchgate.netnih.gov being utilized. These columns separate compounds based on their hydrophobicity. The basic nature of analytes like this compound can sometimes lead to poor peak shapes on standard silica-based columns; however, modern C18 columns are designed to minimize these effects. researchgate.net

Mobile Phase Gradients : The mobile phase typically consists of an aqueous component and an organic solvent, often with an acidic modifier to improve peak shape and ionization efficiency. nih.gov A common combination is water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid. researchgate.netnih.gov Gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is frequently used to ensure the timely elution of all compounds of interest, from more polar metabolites to the less polar parent drug, within a short run time. researchgate.netnih.gov For example, a gradient system can achieve separation in under six minutes. nih.gov The pH of the mobile phase is another critical parameter to optimize, as it affects the ionization state and retention of the analyte. mostwiedzy.pl

Table 1: Example LC-MS/MS Chromatographic Conditions for Lidocaine Metabolite Analysis

| Parameter | Example Condition | Source |

| Column | BetaBasic-18 (150 x 2.1 mm, 5 µm) | researchgate.net |

| Mobile Phase A | Aqueous 0.1% Formic Acid | researchgate.netnih.gov |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | researchgate.netnih.gov |

| Flow Rate | 0.96 mL/min (optimized example) | mostwiedzy.pl |

| Elution Type | Gradient | researchgate.netnih.gov |

| Column Temperature | 25°C - 30°C | mostwiedzy.plnih.gov |

The mass spectrometer detector provides the high selectivity needed to distinguish and quantify this compound, even at trace levels.

Ionization Mode : Due to the presence of amine groups that are readily protonated, Electrospray Ionization (ESI) in the positive ion mode (ESI+) is the standard for analyzing lidocaine and its metabolites. researchgate.netnih.govnih.gov Lidocaine, for instance, is observed as a monoprotonated ion at a mass-to-charge ratio (m/z) of 235. nih.govnih.gov

Detection Mode : Multiple Reaction Monitoring (MRM) is a highly selective and sensitive detection mode used in tandem mass spectrometry. researchgate.net In MRM, a specific precursor ion (the protonated molecule of the analyte) is selected in the first quadrupole, fragmented via collision-induced dissociation, and then a specific product ion is monitored in the third quadrupole. This process drastically reduces background noise and enhances specificity. For related lidocaine compounds, characteristic product ions are well-established; for example, a common fragment for lidocaine and 3-hydroxylidocaine (B23898) is the ion at m/z 86, which corresponds to the methylenediethylamino fragment. nih.gov For the metabolite MEGX, the transition from the precursor ion m/z 207 to the product ion m/z 58 is monitored. uliege.be A similar, specific precursor-to-product ion transition would be established for the definitive quantification of this compound.

To ensure the accuracy and precision of quantification, an internal standard (IS) is added to every sample before processing. nih.gov The IS helps to correct for variations in sample preparation, injection volume, and instrument response.

The ideal internal standard is a stable isotope-labeled (SIL) analog of the analyte, such as a deuterated or ¹³C-labeled version. nih.govnih.gov These standards have nearly identical chemical and physical properties to the analyte but a different mass, meaning they co-elute chromatographically but are distinguished by the mass spectrometer. nih.gov For the analysis of lidocaine and its metabolites, deuterated analogs like lidocaine-d10 (B602494) are commonly used. researchgate.netnih.gov The use of a SIL-IS for this compound would be the preferred approach to achieve the most accurate and reliable quantitative results, compensating for any analyte loss during extraction and potential matrix effects. nih.gov

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Identification

While LC-MS/MS is the predominant technique, Gas Chromatography-Mass Spectrometry (GC-MS) has also been used for the analysis of lidocaine and its metabolites. nih.gov It is a powerful tool for identification, often considered a "gold standard" in forensic toxicology for its high resolving power and standardized spectral libraries.

For non-volatile or thermally unstable compounds, a derivatization step is often required to make them suitable for GC analysis. This process converts the analyte into a more volatile and thermally stable derivative. For instance, in the analysis of cocaine metabolites, derivatizing agents like BSTFA or MTBSTFA are crucial for determining benzoylecgonine. A similar strategy could be applied to hydroxylated metabolites like this compound to improve their chromatographic behavior and detection. The mass spectrum generated by GC-MS provides a fragmentation pattern that acts as a chemical fingerprint, which can be used to confirm the identity of the metabolite. hmdb.ca Though some older GC methods were described as lengthy and tedious, modern optimized GC-MS procedures can provide reliable results within 90 minutes. nih.gov

Sample Preparation Techniques for Complex Biological Matrices

Biological matrices such as plasma, urine, and tissue are inherently complex and cannot be injected directly into analytical instruments. researchgate.net Sample preparation is a critical step to remove interferences like proteins and salts, which can clog the chromatographic column or cause significant matrix effects, and to concentrate the analyte to a detectable level. ijpsjournal.comnih.govthermofisher.com

Solid-Phase Extraction (SPE) is a widely used and highly effective sample preparation technique for cleaning up and concentrating analytes from biological fluids prior to chromatographic analysis. thermofisher.comlabrulez.com The technique is preferred over methods like liquid-liquid extraction because it is often faster, more easily automated, and uses smaller volumes of organic solvents. thermofisher.com

The general SPE procedure involves four main steps: conditioning, loading, washing, and eluting. youtube.com

Conditioning : The SPE sorbent is first activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution (e.g., water or a buffer) to prepare it for sample interaction. youtube.com

Loading : The pre-treated biological sample (e.g., plasma diluted with a buffer) is loaded onto the SPE cartridge. The analyte and some endogenous components are retained on the sorbent.

Washing : The sorbent is washed with a specific solvent designed to remove weakly bound interferences while leaving the analyte of interest bound to the sorbent. thermofisher.comyoutube.com

Eluting : A strong solvent is used to disrupt the interaction between the analyte and the sorbent, eluting the purified and concentrated analyte for analysis. thermofisher.com

The choice of sorbent is critical and depends on the chemical properties of the analyte. For lidocaine and its metabolites, which are basic compounds, strong cation exchange (SCX) cartridges have been used effectively. researchgate.net Reversed-phase sorbents, such as C18 or polymeric materials like Oasis HLB, are also commonly employed. labrulez.comnih.govresearchgate.net

Deproteinization Procedures

The quantitative analysis of this compound in biological samples, such as plasma or serum, is often complicated by the presence of proteins, which can interfere with analytical methods and damage instrumentation. Consequently, the removal of these proteins is a critical preparatory step. Perchloric acid (PCA) precipitation is a widely employed deproteinization method suitable for the analysis of small molecules like this compound. This procedure not only effectively removes the majority of proteins but also helps to stabilize many small molecule analytes.

The general protocol for PCA deproteinization involves several key stages. Initially, samples that have been homogenized and centrifuged are kept on ice. An appropriate volume of ice-cold PCA is added to the sample to achieve a final concentration of 1 M, followed by brief vortexing. For samples with high protein content, a greater amount of PCA may be necessary. The mixture is then incubated on ice for approximately five minutes to allow for protein precipitation.

Following incubation, the sample is centrifuged at high speed (e.g., 13,000 x g) for about two minutes in a refrigerated centrifuge to pellet the precipitated protein. The resulting supernatant, which contains the analyte of interest, is carefully transferred to a new tube. At this point, the deproteinized sample in PCA can be stored at -70°C for up to a month if needed. The final step is neutralization, where an ice-cold neutralizing agent, such as 2 M potassium hydroxide (B78521) (KOH), is added to the supernatant to precipitate the excess PCA. This step is crucial for ensuring the sample's compatibility with subsequent analytical techniques, like High-Performance Liquid Chromatography (HPLC).

Table 1: General Protocol for Perchloric Acid (PCA) Deproteinization

| Step | Procedure | Purpose |

| 1. Sample Preparation | Homogenize and centrifuge the biological sample. Keep the resulting clear protein sample on ice. | To obtain a clear liquid fraction and maintain sample integrity. |

| 2. Acid Precipitation | Add ice-cold Perchloric Acid (PCA) to the sample to a final concentration of 1 M. Vortex briefly. | To denature and precipitate proteins from the sample matrix. |

| 3. Incubation | Incubate the mixture on ice for 5 minutes. | To allow for complete protein precipitation. |

| 4. Centrifugation | Centrifuge at 13,000 x g for 2 minutes in a cold centrifuge. | To separate the solid precipitated protein from the liquid supernatant containing the analyte. |

| 5. Supernatant Collection | Carefully transfer the supernatant to a new, clean tube. | To isolate the deproteinized sample fraction for analysis. |

| 6. Neutralization | Add ice-cold 2 M Potassium Hydroxide (KOH) to the supernatant. | To neutralize excess PCA, which could interfere with subsequent analysis, and precipitate it as potassium perchlorate. |

Method Validation Parameters in Quantitative Analysis

Method validation is a process that provides documented evidence that an analytical procedure is suitable for its intended use. wjarr.com For the quantitative analysis of this compound, key validation parameters are established according to guidelines from bodies like the International Conference on Harmonization (ICH). researchgate.netnih.gov

Instrumental and Method Linearity and Range

Linearity demonstrates that the results of an analytical method are directly proportional to the concentration of the analyte within a specified range. wjarr.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. wjarr.com To determine linearity, a series of dilutions from a standard stock solution are prepared and analyzed. nih.gov The response (e.g., peak area in chromatography) is then plotted against the concentration of the analyte, and a linear regression is performed. nih.gov The correlation coefficient (r²) is a key indicator of the quality of the linear fit, with values close to 1.000 being desirable. nih.gov

Table 2: Examples of Linearity and Range in Chromatographic Analysis of Lidocaine

| Analytical Method | Linearity Range (µg/mL) | Correlation Coefficient (r or r²) | Source(s) |

| GC-FID | 0.1 - 5.0 | Not specified, linear regression equation provided | researchgate.net |

| RP-HPLC | 1 - 6 | r² = 0.999 | researchgate.net |

| HPLC-UV | 0.1 - 0.5 | r² ≥ 0.9987 | researchgate.net |

| Spectrophotometry | 2 - 28 | r = 0.996 | juniperpublishers.com |

Repeatability, Detection Limits, and Quantitation Limits

Repeatability expresses the precision of a method under the same operating conditions over a short interval of time. nih.gov It is typically assessed by performing multiple replicate analyses of the same sample and is often expressed as the relative standard deviation (RSD%). nih.gov

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified as an exact value. nih.govresearchgate.net It is the concentration that provides a signal statistically distinguishable from the background noise. unodc.org The Limit of Quantitation (LOQ) is the lowest concentration of an analyte that can be reliably determined with acceptable precision and accuracy. nih.govresearchgate.net The LOQ is a critical parameter for quantitative assays that measure low levels of analytes, such as metabolites in biological fluids. teledynetekmar.com The LOQ is often calculated as 10 times the standard deviation of the response divided by the slope of the calibration curve. researchgate.netteledynetekmar.com

The following table presents typical LOD and LOQ values from validated methods for the parent compound, lidocaine, which are indicative of the sensitivity that can be achieved in such analyses.

Table 3: Examples of Detection and Quantitation Limits for Lidocaine

| Analytical Method | Limit of Detection (LOD) (µg/mL) | Limit of Quantitation (LOQ) (µg/mL) | Source(s) |

| GC-FID | 0.03 | 0.11 | researchgate.net |

| HPLC | 0.563 ppm (≈0.563 µg/mL) | 1.690 ppm (≈1.690 µg/mL) | nih.gov |

| HPLC-UV | 0.00521 | 0.01645 | researchgate.net |

| RP-HPLC | 0.2 µg/mL | 0.8 µg/mL | researchgate.net |

Recovery Efficiencies

Table 4: Example of Analytical Recovery for Lidocaine

| Sample Type | Fortification Level | Average Percent Recovery (%) | Relative Standard Deviation (RSD%) | Source(s) |

| Cream | 80%, 100%, 120% | ~97.07 | 0.89 - 4.60 | nih.gov |

| Injections | 80%, 100%, 120% | ~99.03 | 0.89 - 4.60 | nih.gov |

| Parenteral Solution | Not specified | 96.0 - 100.0 | Not specified | researchgate.net |

Electrochemical and Synthetic Approaches to 4 Hydroxylidocaine Production

Electrochemical Oxidation as a Mimic of Cytochrome P450 Metabolism

Electrochemical methods combined with mass spectrometry have emerged as a promising technique for simulating the oxidative metabolism of drugs that occurs in vivo. nih.govacs.orgnih.gov This approach is valuable in the early stages of drug development for rapidly predicting and generating metabolites. nih.govnih.gov While direct electrochemical oxidation is often limited to reactions initiated by electron transfer, more advanced methods can replicate the oxygen insertion reactions characteristic of CYP450 enzymes. nih.govrug.nl The electrochemical generation of reactive oxygen species (ROS) is a key strategy that expands the applicability of electrochemistry to better mimic the catalytic cycle of P450 enzymes. acs.orgnih.gov

The electrochemical synthesis of hydroxylated lidocaine (B1675312) metabolites can be effectively carried out using a platinum (Pt) electrode. rug.nlresearchgate.net The mechanism of aromatic hydroxylation on a platinum surface involves the electrochemical oxidation of water, which generates adsorbed hydroxyl radicals. rug.nl These radicals are then responsible for the oxidation of organic compounds. rug.nl

An alternative and effective mechanism involves the electrocatalytic oxidation of hydrogen peroxide (H₂O₂) on the platinum electrode surface. nih.gov This process generates reactive oxygen species, believed to be surface-bound platinum-oxo species. nih.gov These species are capable of performing oxygen insertion reactions, analogous to the highly reactive oxo-ferryl radical cations found in the active site of Cytochrome P450 enzymes. nih.govresearchgate.net The reaction with these electrochemically generated ROS is thought to proceed via an arene oxide intermediate, which is different from the Wheland-type intermediate seen in direct anodic substitution reactions. nih.gov The absence of benzylic hydroxylation in these reactions suggests that freely diffusing radicals are not significantly involved. nih.gov

Reaction conditions play a critical role in determining the products of lidocaine's electrochemical oxidation. The pH of the solution has a profound effect on the reaction's selectivity. rug.nlrug.nl Under alkaline conditions (e.g., pH 12), the primary reaction is N-dealkylation. rug.nlresearchgate.net However, by decreasing the solution pH to strongly acidic levels (below 0.5), the N-dealkylation reaction can be completely suppressed, leading instead to the selective formation of aromatic hydroxylation products like 3-hydroxylidocaine (B23898). rug.nlresearchgate.net Experiments using ¹⁸O-labeled water have confirmed that under these acidic conditions, water serves as the primary source of the inserted oxygen atom. rug.nl

The presence of hydrogen peroxide is another critical factor that shifts the reaction pathway towards hydroxylation. nih.gov The electrochemical oxidation of lidocaine at a constant potential in the presence of H₂O₂ yields both 3-hydroxylidocaine and 4-hydroxylidocaine. nih.govresearchgate.net This outcome indicates an oxygen insertion mechanism that more closely mimics the metabolic activity of CYP450, which is not achieved by direct electron transfer alone. nih.gov Catalytic activation of electrochemically generated H₂O₂ through a Fenton reaction can also produce aromatic and benzylic hydroxylations, thereby generating the full profile of known in vivo phase-I metabolites of lidocaine. acs.orgnih.gov

Table 1: Influence of Reaction Conditions on Lidocaine Electrochemical Oxidation

| Condition | Electrode | Primary Product(s) | Reference(s) |

|---|---|---|---|

| pH < 0.5 | Platinum | Aromatic Hydroxylation (3-hydroxylidocaine) | rug.nlresearchgate.net |

| pH > 8 | Carbon Paste | Amine Group Oxidation (N-dealkylation) | nih.gov |

| pH 12 | Glassy Carbon | N-dealkylation | rug.nlresearchgate.net |

| Presence of H₂O₂ | Platinum | 3-hydroxylidocaine and this compound | nih.govresearchgate.net |

| Cathodic H₂O₂ Generation + Fenton Catalysis | Not Specified | Benzylic and Aromatic Hydroxylations | acs.orgnih.gov |

Comparative Analysis of Enzymatic and Electrochemical Synthesis for Regioselectivity and Yield

A comparison between enzymatic (CYP450-mediated) and electrochemical synthesis reveals significant differences and similarities in product outcomes, largely dependent on the specific electrochemical method employed.

Enzymatic (In Vivo) Synthesis: In the human body, lidocaine is metabolized by CYP450 enzymes primarily through N-dealkylation and aromatic hydroxylation. researchgate.net 3-hydroxylidocaine is a known in vivo aromatic hydroxylation metabolite. rug.nlresearchgate.net These enzymatic reactions are highly specific, guided by the enzyme's active site. rug.nl

Direct Electrochemical Synthesis: Direct electrochemical oxidation, where the compound undergoes direct electron transfer at an anode, often shows poor regioselectivity compared to enzymatic reactions. nih.gov For lidocaine, direct anodic oxidation typically results in N-dealkylation as the major product, rather than hydroxylation. acs.orgnih.govresearchgate.net This pathway diverges from the full metabolic profile seen in vivo, thus limiting its ability to act as a comprehensive mimic of P450-mediated metabolism.

ROS-Mediated Electrochemical Synthesis: The use of electrochemically generated reactive oxygen species (ROS) provides a much closer mimicry of in vivo metabolism. acs.orgnih.gov Specifically, the electrocatalytic oxidation of hydrogen peroxide on a platinum electrode generates both 3- and this compound. nih.gov This approach circumvents the limitations of direct electron transfer and simulates the oxygen insertion mechanism of CYP450. nih.gov By employing strategies like the electrochemically-assisted Fenton reaction, it is possible to generate not only aromatic hydroxylation products but also benzylic hydroxylation and N-oxide derivatives, covering all known phase-I metabolites of lidocaine. acs.orgnih.gov While precise yield data is highly dependent on optimizing specific reaction parameters, the ROS-mediated approach demonstrates superior performance in achieving the correct regioselectivity to produce metabolites like this compound, which are not typically formed through direct electrochemical oxidation. nih.govrug.nl

Table 2: Comparative Product Profile of Lidocaine Oxidation

| Oxidation Method | Primary Products | Comments | Reference(s) |

|---|---|---|---|

| Enzymatic (CYP450) | N-dealkylation, 3-hydroxylidocaine, other hydroxylated metabolites | Highly regioselective reactions guided by the enzyme's active site. | nih.govrug.nlresearchgate.net |

| Direct Electrochemical Oxidation | N-dealkylation | Limited mimicry of in vivo metabolism; does not typically produce hydroxylated aromatic rings. | acs.orgnih.govresearchgate.net |

| ROS-Mediated Electrochemical Oxidation (e.g., with H₂O₂) | 3-hydroxylidocaine, this compound, N-oxide, benzylic hydroxylation | Provides a much closer simulation of in vivo metabolic pathways, including oxygen insertion reactions. | nih.govacs.orgnih.gov |

4 Hydroxylidocaine As a Probe for Hepatic Metabolic Capacity and Enzyme Activity

Application as a Biomarker for Cytochrome P450 Isoform Activity (e.g., CYP1A2, CYP3A4, CYP2E1)

The metabolism of lidocaine (B1675312) is a complex process predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes in the liver. liposuction101.comnih.gov The formation of specific metabolites is often linked to the activity of particular CYP isoforms, making them potential biomarkers for enzyme function.

Research indicates that the primary metabolic pathways for lidocaine are N-deethylation to monoethylglycinexylidide (B1676722) (MEGX) and hydroxylation to 3-hydroxylidocaine (B23898). nih.govcore.ac.ukbg.ac.rs Extensive studies using human liver microsomes and recombinant CYP isoforms have demonstrated that CYP1A2 and CYP3A4 are the major enzymes involved in lidocaine's N-deethylation to form MEGX. nih.govresearchgate.net At lower, therapeutically relevant concentrations of lidocaine, CYP1A2 appears to be the dominant enzyme, while the contribution of CYP3A4 becomes more significant at higher concentrations. nih.gov

The formation of 3-hydroxylidocaine, another key metabolite, is catalyzed almost exclusively by CYP1A2 , with only a minor contribution from CYP3A4. core.ac.uknih.gov

In contrast, the direct role of specific CYP isoforms in the formation of 4-hydroxylidocaine is not well-documented in human studies. While this compound is recognized as a metabolite of lidocaine, its formation pathway and the specific enzymes responsible are not as clearly elucidated as those for MEGX and 3-hydroxylidocaine. if-pan.krakow.pl

Regarding CYP2E1 , chemical inhibition studies have suggested that it does not play a significant role in the primary metabolism of lidocaine in vitro. nih.gov However, some research indicates CYP2E1 is involved in the subsequent metabolism of lidocaine's hydrolyzed metabolite, 2,6-xylidine, to 4-hydroxy-2,6-xylidine. researchgate.net This highlights the enzyme's role in secondary metabolic pathways rather than the primary formation of hydroxylated lidocaine metabolites.

Due to the well-characterized roles of MEGX and 3-hydroxylidocaine, their formation rates are more established as probes for CYP1A2 and CYP3A4 activity, whereas the utility of this compound for this purpose remains largely unsupported by current scientific literature.

Insights into Drug-Metabolizing Enzyme Functionality in Hepatic Models

In vitro hepatic models, such as liver microsomes and reconstituted enzyme systems, are crucial for dissecting the specifics of drug metabolism. Studies using these models have provided significant insights into the enzymatic processes governing lidocaine biotransformation.

In studies with rat liver microsomes, researchers have identified MEGX, 3-hydroxylidocaine, and methylhydroxylidocaine as major metabolites. nih.gov These investigations revealed that different purified cytochrome P450 isozymes metabolize lidocaine with distinct rates and positional selectivities. For example, in one rat study, 3-hydroxylidocaine was formed exclusively by P450 MC-1. nih.gov Such models allow for the precise determination of which enzyme is responsible for a specific metabolic step.

Human liver microsome studies have been pivotal in identifying the roles of CYP1A2 and CYP3A4 in lidocaine metabolism. nih.govresearchgate.net By using specific chemical inhibitors and antibodies for these enzymes, researchers have been able to quantify their relative contributions to the formation of MEGX and 3-hydroxylidocaine. nih.gov Functional assessments of various genetic variants (alleles) of CYP3A4 have also been conducted using lidocaine as the substrate in engineered cell systems, demonstrating how genetic differences can alter metabolic activity. nih.gov

While these hepatic models have been instrumental in understanding the pathways leading to MEGX and 3-hydroxylidocaine, there is a notable lack of research focusing on the formation of this compound within these systems. Consequently, its potential to offer unique insights into drug-metabolizing enzyme functionality in hepatic models has not been established. The bulk of the evidence continues to support the use of MEGX and, to a lesser extent, 3-hydroxylidocaine as the primary metabolic probes in such experimental setups.

Evaluation of Metabolic Alterations in Pathological Conditions (e.g., Experimental Diabetes)

Pathological states, particularly those affecting the liver, can significantly alter drug metabolism. The measurement of lidocaine metabolite formation has been explored as a tool to quantify these changes.

The table below summarizes findings on MEGX concentration in patients with varying degrees of liver cirrhosis compared to healthy individuals.

| Group | Number of Subjects (n) | MEGX Concentration (ng/mL) |

| Healthy Controls | - | > 90 |

| Child-Pugh Stage A Cirrhosis | 10 | 38.11 ± 22.19 |

| Child-Pugh Stage B Cirrhosis | 10 | 23.87 ± 16.03 |

| Child-Pugh Stage C Cirrhosis | 10 | 16.17 ± 16.02 |

| Data compiled from a study on lidocaine elimination in patients with liver cirrhosis. ptfarm.pl |

Currently, there is a lack of research evaluating the levels of this compound in pathological conditions like diabetes or liver disease. Therefore, its utility in assessing metabolic alterations in these states has not been demonstrated, and MEGX remains the principal lidocaine metabolite studied for this purpose.

Future Directions and Emerging Research Avenues for 4 Hydroxylidocaine

Elucidation of Currently Undetected or Unidentified Metabolites

A primary avenue of future research is the continued effort to identify and characterize previously unknown metabolites of lidocaine (B1675312). The metabolic pathway is complex, and it is presumed that not all downstream products have been fully elucidated. Recent studies using human liver microsomes (HLM) have suggested the presence of unknown lidocaine metabolites that require further structural determination. jst.go.jp The challenge often lies in producing these unknown metabolites in sufficient quantities for analysis, as production via HLM is often impractical. jst.go.jp

To overcome this, researchers are turning to microbial systems that can replicate human drug metabolism. In a notable recent discovery, a novel lidocaine metabolite, identified as 3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone, was first detected in HLM incubations and then successfully produced in large quantities using the bacterium Bacillus subtilis. jst.go.jpnih.gov This approach of using food-derived microorganisms not only facilitates the production of milligram-scale quantities needed for structural analysis like NMR but also offers a low-cost and ethically sound alternative to using human-derived materials. jst.go.jpnih.gov

Furthermore, discrepancies between in vivo and in vitro observations highlight gaps in our current understanding and point toward the existence of yet-to-be-identified metabolic pathways. For instance, the conversion of the lidocaine metabolite 2,6-dimethylaniline (B139824) (DMA) to 4-hydroxy-2,6-dimethylaniline (4-OH-DMA) is observed in cows in vivo, but this reaction has not been successfully replicated in vitro using bovine liver S9 fractions or precision-cut liver slices. researchgate.net Such findings underscore the need for continued investigation to fully map the metabolic fate of lidocaine and its derivatives, including potential further metabolism of 4-hydroxylidocaine itself.

Advanced Computational Modeling for Enzyme-Substrate Interactions and Regioselectivity

Advanced computational modeling represents a powerful tool for dissecting the molecular intricacies of this compound formation. The hydroxylation of lidocaine is a highly specific reaction, and understanding the factors that govern its regioselectivity—the preference for hydroxylation at the 4-position of the aromatic ring—is a key area of research. Computational approaches, including molecular docking and extensive molecular dynamics (MD) simulations, are being employed to explore the binding of lidocaine within the active sites of metabolizing enzymes, primarily those belonging to the Cytochrome P450 (CYP) superfamily. mdpi.com

These models can help elucidate why certain enzymes favor one type of reaction over another. For example, studies on two closely related enzymes, P450 2B1 and 2B2, revealed significant differences in their interaction with lidocaine; P450 2B1 exclusively catalyzes N-deethylation, while P450 2B2 is capable of both N-deethylation and hydroxylation. nih.gov Computational analysis of such systems can identify the key amino acid residues responsible for these differences. By creating single-point mutants of the enzymes and observing the resulting changes in catalytic activity, researchers can validate the predictions of their computational models. nih.gov The ultimate goal is to develop robust predictive models that can accurately forecast the metabolic fate of a compound based on its structure and the enzymatic environment, which is a central theme in the ever-expanding field of computational enzyme modeling. nih.gov

Software platforms like ADMET Predictor® and GastroPlus™ are already used to simulate metabolic profiles and predict which CYP isoenzymes are likely involved in a drug's metabolism, paving the way for more precise in silico research. nih.gov

Biocatalysis and Enzyme Engineering for Targeted Production of Hydroxylated Metabolites

The targeted synthesis of specific drug metabolites like this compound is of significant interest for use as analytical standards and for toxicological studies. Biocatalysis, which uses enzymes to perform chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. chemicalindustryjournal.co.ukrsc.org A major focus in this area is on enzyme engineering, where techniques such as directed evolution and rational design are used to create bespoke enzymes with enhanced stability, activity, or specificity. rsc.orgnih.gov

Oxygenating biocatalysts, particularly cytochrome P450 monooxygenases, are ideal candidates for this work as their natural function often involves C-H bond hydroxylation. nih.gov Research is underway to engineer these enzymes to selectively hydroxylate drug molecules at specific positions, effectively mimicking and scaling up the metabolic processes that occur in the human liver. nih.gov The integration of machine learning into the enzyme engineering workflow is accelerating this process, allowing for the rapid screening of vast numbers of enzyme variants to find those with optimal activity for a desired reaction. nih.gov

Moreover, innovation extends to the reaction environment itself. To overcome the poor water solubility of many drug compounds, researchers are exploring the use of non-conventional media such as hydrophobic deep eutectic solvents (DESs). nih.gov Recent work has shown that lidocaine itself can be a component of these solvents, which can successfully serve as the reaction medium for enzymatic transformations, showcasing a novel strategy to seamlessly integrate substrates into the biocatalytic process. nih.gov

Table 1: Research Highlights in Biocatalysis and Enzyme Engineering

| Research Area | Key Objective | Example Technique/Approach | Potential Impact |

|---|---|---|---|

| Enzyme Engineering | Enhance enzyme function for specific reactions | Directed evolution, Machine learning-guided design rsc.orgnih.gov | Creation of highly efficient and selective biocatalysts for metabolite synthesis. |

| Late-Stage Functionalization | Introduce hydroxyl groups into complex molecules | Using engineered P450s to produce human metabolites nih.gov | Generation of analytical standards and novel bioactive compounds. |

| Non-Conventional Media | Improve reaction efficiency for hydrophobic substrates | Use of lidocaine-based deep eutectic solvents (DESs) nih.gov | More sustainable and intensified biocatalytic processes. |

Integrated Systems Biology Approaches to Understand Metabolic Networks

To fully comprehend the role and fate of this compound, it is essential to move beyond the study of single reactions and adopt an integrated systems biology approach. This involves looking at the entire metabolic network and understanding the dynamic interplay between lidocaine, its various metabolites, and the broader cellular environment. Metabolomics, the large-scale study of small molecules within a biological system, is a key tool in this endeavor.

Recent metabolomics studies have shown that lidocaine can have a significant impact on the metabolism of various cell types. In neuronal cells and breast cancer cells, exposure to lidocaine has been shown to alter major metabolic pathways, including glycolysis, choline (B1196258) metabolism, and the catabolism of branched-chain amino acids. frontiersin.orgnih.gov By mapping these widespread metabolic changes, researchers can build a more complete picture of the drug's downstream effects.

This systems-level view is also enhanced by the development of sophisticated pharmacokinetic (PK) models. These models aim to describe the absorption, distribution, metabolism, and excretion (ADME) of lidocaine and its active metabolites, such as monoethylglycinexylidide (B1676722) (MEGX) and glycylxylidide (GX). nih.gov By integrating data from multiple sources, these multi-compartment models can simulate the complex, time-dependent concentration changes of both the parent drug and its key metabolites, providing a quantitative framework for understanding the complete metabolic cascade in vivo. nih.gov

Table 2: Compound Names Mentioned in Article

| Compound Name | Abbreviation |

|---|---|

| This compound | 4-OH-Lidocaine |

| 3-Hydroxylidocaine (B23898) | 3-OH |

| Lidocaine | LIDO, LDC, LD |

| Monoethylglycinexylidide | MEGX |

| Glycylxylidide | GX |

| 2,6-dimethylaniline | DMA |

| 4-hydroxy-2,6-dimethylaniline | 4-OH-DMA |

| 3-(2,6-dimethylphenyl)-1-ethyl-2-methyl-4-imidazolidinone | - |

| Phosphocholine | - |

| Taurine | - |

| Asparagine | - |

| Aspartate | - |

| Malate | - |

| Fumarate | - |

| Alanine | - |

| Myoinositol | - |

| Glutathione | - |

| Glutamine | - |

| Glucose | - |

| Glycerophosphocholine | - |

| Lactate | - |

| Triglycerides | - |

Q & A

Q. How to address discrepancies between computational predictions and experimental results for this compound’s physicochemical properties?

- Methodological Answer : Re-evaluate force field parameters in molecular dynamics simulations (e.g., AMBER vs. CHARMM). Cross-check predictions with experimental data (e.g., solubility via COSMO-RS vs. shake-flask results). Use sensitivity analysis to identify error sources (e.g., partial charge assignments) .

Ethical and Methodological Pitfalls

Q. What are common pitfalls in interpreting this compound’s in vitro-to-in vivo extrapolation (IVIVE) data?

- Methodological Answer : Avoid overreliance on plasma protein binding assumptions ; measure free fraction via equilibrium dialysis. Account for species-specific metabolic rates using physiologically based pharmacokinetic (PBPK) modeling . Disclose limitations in scaling factors (e.g., hepatic clearance) .

Q. How to mitigate bias when analyzing this compound’s efficacy in preclinical pain models?

- Methodological Answer : Implement blinded randomization of treatment groups and use positive/negative controls (e.g., lidocaine, saline). Apply Cohen’s kappa coefficient to assess inter-rater reliability in behavioral assays. Pre-register hypotheses and analysis plans on platforms like Open Science Framework .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.